methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
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Overview
Description
Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16FNO6 and its molecular weight is 397.358. The purity is usually 95%.
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Scientific Research Applications
Tandem SN2-SNAr Reaction in Heterocyclic Chemistry
Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is relevant in the field of heterocyclic chemistry, particularly in tandem SN2-SNAr reactions. A study demonstrated the formation of highly functionalized 4H-1-benzopyrans, which are key structures in medicinal chemistry, through a tandem SN2-SNAr reaction involving active methylene compounds (Bunce, Rogers, Nago, & Bryant, 2008).
Synthesis of Fluorocontaining Pyrazolo Derivatives
In another study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized, showcasing the versatility of fluorocontaining compounds in medicinal chemistry. These derivatives include fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid (Eleev, Kutkin, & Zhidkov, 2015).
Role in Modulating Orexin Receptor Mechanisms
The compound's structural features are similar to those used in studying the role of Orexin-1 receptor mechanisms in compulsive food consumption. For instance, compounds like SB-649868, which share a similar molecular framework, have been evaluated for their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antiviral and Cytostatic Activities
Compounds structurally related to this compound have been studied for their antiviral and cytostatic activities in cell culture. These include various nucleoside and nucleotide derivatives tested against a spectrum of viruses and cancer cells (Petrie et al., 1986).
Hydrogen-Bonded Molecular Structures
Studies have also been conducted on isomeric reaction products similar in structure to this compound, examining their hydrogen-bonded sheets and chains in molecular structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Discovery of GPR39 Agonists
Research identifying kinase inhibitors as novel GPR39 agonists highlighted the importance of such compounds in modulating G protein-coupled receptors, which are crucial in various physiological processes (Sato, Huang, Kroeze, & Roth, 2016).
Neuropeptide S Antagonist Activity
The compound's chemical framework is akin to that of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which were synthesized and tested for Neuropeptide S antagonist activity, demonstrating its relevance in neurochemical research (Zhang, Gilmour, Navarro, & Runyon, 2008).
Metabolism and Disposition Studies in HIV Research
Compounds structurally related have been utilized in studies of metabolism and disposition of HIV integrase inhibitors, highlighting their importance in the development of antiviral drugs (Monteagudo et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO6/c1-27-21(26)14-4-8-16(9-5-14)23-20(25)18-10-17(24)19(12-29-18)28-11-13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYHWDSYQJXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.